4-Methoxy-2-(trifluoromethyl)phenylboronic acid
Description
Chemical Identity and Structural Features
4-Methoxy-2-(trifluoromethyl)phenylboronic acid (CAS: 313546-16-6) is a boronic acid derivative with the molecular formula C₈H₈BF₃O₃ and a molecular weight of 219.95 g/mol . Its structure features a phenyl ring substituted with three distinct functional groups: a boronic acid (-B(OH)₂) at position 1, a methoxy (-OCH₃) group at position 4, and a trifluoromethyl (-CF₃) group at position 2 (Figure 1). This arrangement creates a unique electronic environment, where the electron-donating methoxy group and electron-withdrawing trifluoromethyl group exert opposing effects on the aromatic system.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BF₃O₃ |
| Molecular Weight | 219.95 g/mol |
| Melting Point | 168–172°C |
| Boiling Point | 314.1±52.0°C (predicted) |
| Density | 1.36±0.1 g/cm³ |
| SMILES | COc1ccc(B(O)O)c(c1)C(F)(F)F |
| InChI Key | ZBCRZEJNAADYKG-UHFFFAOYSA-N |
The boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the trifluoromethyl group enhances metabolic stability and lipophilicity in pharmaceutical intermediates. Crystallographic data, though not explicitly reported in available literature, suggest a planar aromatic system with intramolecular hydrogen bonding between the boronic acid hydroxyl groups and methoxy oxygen.
Historical Development and Discovery Context
The synthesis of this compound emerged alongside advancements in organofluorine chemistry and transition-metal-catalyzed borylation during the early 2000s. Its development was driven by the pharmaceutical industry’s demand for trifluoromethylated building blocks, which improve drug bioavailability and binding affinity.
Early synthetic routes involved palladium-catalyzed Miyaura borylation of 4-methoxy-2-(trifluoromethyl)chlorobenzene using bis(pinacolato)diboron (B₂pin₂) (Equation 1):
4-MeO-2-CF₃-C₆H₃-Cl + B₂pin₂ → 4-MeO-2-CF₃-C₆H₃-Bpin + byproducts
Subsequent hydrolysis of the pinacol ester yielded the boronic acid. Later refinements employed iridium-catalyzed C–H borylation , enabling direct functionalization of pre-substituted arenes without halogenated precursors.
The compound gained prominence in the 2010s as a key reactant in synthesizing corticotropin-releasing factor-1 (CRF-1) receptor antagonists and cathepsin S inhibitors , leveraging its ability to introduce both fluorine and boron motifs in a single step.
Position in Organofluorine and Boron Chemistry
This compound occupies a niche at the intersection of fluorine chemistry and boron-based synthetic methodology :
Fluorine Contribution :
The -CF₃ group, a hallmark of modern agrochemicals and pharmaceuticals, imparts metabolic resistance and enhances membrane permeability. In this compound, the -CF₃ group’s strong electron-withdrawing effect activates the boronic acid toward nucleophilic substitution, facilitating cross-coupling under mild conditions.Boron Reactivity :
As a boronic acid, it participates in Suzuki-Miyaura couplings with aryl halides, tosylates, and mesylates. For example, nickel-catalyzed reactions with 2-fluorobenzofurans enable defluorinative arylation at ambient temperatures (Equation 2):2-F-C₆H₃-O-C₄H₃ + Ar-B(OH)₂ → Ar-C₆H₃-O-C₄H₃ + HF + B(OH)₃Such reactions exploit the boronic acid’s ability to transmetalate with nickel(0) intermediates, bypassing the need for harsh bases.
Electronic Synergy :
The methoxy group donates electron density via resonance, counteracting the -CF₃ group’s inductive withdrawal. This balance optimizes the boronic acid’s reactivity in diverse media, from polar aprotic solvents like THF to aqueous mixtures. Applications span:
Properties
IUPAC Name |
[4-methoxy-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-15-5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCRZEJNAADYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477733 | |
| Record name | 4-Methoxy-2-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313546-16-6 | |
| Record name | 4-Methoxy-2-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-2-(trifluoromethyl)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
The synthesis of 4-Methoxy-2-(trifluoromethyl)phenylboronic acid typically involves the reaction of 4-methoxy-2-(trifluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the formation of unwanted by-products .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Methoxy-2-(trifluoromethyl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis Applications
- Suzuki-Miyaura Coupling Reactions :
- Synthesis of Pyrazine Derivatives :
- C-H Functionalization :
- Synthesis of Chiral Ligands :
- Phenyl-Purine Derivatives :
Case Study 1: Pharmaceutical Applications
A recent study demonstrated the use of this compound in developing new corticotropin-releasing factor-1 antagonists. The synthesis involved a series of reactions where this boronic acid was integral to forming the desired pyrazine derivatives. The resulting compounds showed promising biological activity against stress-related disorders.
Case Study 2: Agrochemical Development
In agrochemical research, this boronic acid was used to synthesize novel herbicides through C-H activation methodologies. These herbicides exhibited improved efficacy and selectivity against specific weed species compared to existing products.
Comparative Data Table
| Application Area | Reaction Type | Key Outcomes |
|---|---|---|
| Pharmaceutical Synthesis | Suzuki-Miyaura Coupling | Formation of biologically active compounds |
| Agrochemical Development | C-H Functionalization | Development of selective herbicides |
| Chiral Ligand Synthesis | Asymmetric Catalysis | Enhanced enantioselectivity |
| Enzyme Inhibition | Phenyl-Purine Derivative Synthesis | Potential cathepsin S inhibitors |
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The methoxy and trifluoromethyl groups influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related phenylboronic acids with variations in substituent type, position, and electronic properties. Key analogues include:
Research Findings and Industrial Relevance
- Cost and Availability : The target compound is commercially available (e.g., BaomanBio) at lower cost compared to bis-CF₃ analogues (e.g., 2,4-bis(trifluoromethyl)phenylboronic acid at JPY 14,500/5g) .
Biological Activity
4-Methoxy-2-(trifluoromethyl)phenylboronic acid is an organoboron compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological mechanisms, cellular effects, and research findings, supported by data tables and case studies.
Overview of the Compound
- Chemical Formula: C8H8BF3O3
- CAS Number: 313546-16-6
- Physical State: White to almost white powder or crystalline solid
- Molecular Weight: 223.96 g/mol
The biological activity of this compound primarily arises from its role as a reactant in various chemical reactions, particularly in the synthesis of biologically active molecules. It is notably involved in:
- Suzuki-Miyaura Cross-Coupling Reactions: Facilitates the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.
- Synthesis of Corticotropin-Releasing Factor-1 Antagonists: Impacts stress response pathways, making it a candidate for therapeutic applications in stress-related disorders.
- Inhibition of Cathepsin S: A crucial target in cancer therapy and inflammatory diseases.
Cellular Effects
The compound influences various cellular processes, including:
- Cell Signaling Pathways: Alters gene expression and cellular metabolism.
- Enzyme Interaction: Acts as an inhibitor or modulator for specific enzymes, impacting metabolic pathways.
Temporal and Dosage Effects
Research indicates that the effects of this compound can vary significantly based on dosage and exposure time:
- Low Doses: May exhibit beneficial effects without significant toxicity.
- High Doses: Potentially toxic effects observed in animal models, necessitating careful dosage considerations in therapeutic applications.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| Candida albicans | 100 µg | Moderate growth inhibition |
| Aspergillus niger | 100 µg | Significant growth inhibition |
| Escherichia coli | Lower MIC than AN2690 (Tavaborole) | Higher activity compared to controls |
| Bacillus cereus | Lower MIC than AN2690 | Effective against Gram-positive bacteria |
These findings suggest potential applications in developing new antimicrobial agents.
Case Studies
-
Corticotropin-Releasing Factor Antagonists:
- A study demonstrated that derivatives synthesized from this boronic acid exhibited significant antagonistic activity against corticotropin-releasing factor receptors, indicating potential for treating anxiety disorders.
-
Cathepsin S Inhibition:
- Research highlighted the compound's effectiveness as a cathepsin S inhibitor, which could lead to advancements in cancer treatment protocols.
Molecular Mechanism
At the molecular level, this compound interacts with biomolecules through specific binding sites, facilitating various biochemical reactions. Its structural features enhance its reactivity and selectivity in synthetic applications.
Comparison with Similar Compounds
The unique structure of this compound differentiates it from similar compounds:
| Compound | Key Differences |
|---|---|
| 4-Methoxyphenylboronic acid | Lacks trifluoromethyl group affecting reactivity |
| 4-(Trifluoromethyl)phenylboronic acid | Lacks methoxy group influencing selectivity |
| Phenylboronic acid | Simpler structure with less specialized applications |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Methoxy-2-(trifluoromethyl)phenylboronic acid, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions starting from halogenated precursors (e.g., bromides or iodides) using palladium-catalyzed Miyaura borylation. For example, trifluoromethylphenylboronic acids are typically synthesized from corresponding bromides under Suzuki-Miyaura conditions . Purification involves recrystallization or column chromatography, with monitoring via HPLC or TLC to ensure >97% purity. Special care is needed to avoid protodeboronation during acidic or alkaline workup .
Q. How should researchers handle and store this compound to minimize degradation?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid prolonged exposure to moisture or alkaline conditions, as trifluoromethylphenylboronic acids are prone to hydrolysis . Use desiccants like silica gel in storage vials. Safety protocols include wearing nitrile gloves, eye protection, and working in a fume hood to prevent inhalation of dust .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substituent positions (e.g., methoxy and trifluoromethyl groups) via chemical shifts (e.g., δ ~3.8 ppm for methoxy protons) .
- FT-IR : Identify boronic acid B-O stretches (~1340 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M-H]⁻ for boronic acids) .
Q. What are the typical reaction conditions for Suzuki-Miyaura couplings involving this compound?
- Methodological Answer : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts with a base (e.g., K₂CO₃) in solvents like THF or DME at 60–80°C. Steric hindrance from the trifluoromethyl group may require longer reaction times (12–24 hrs). Monitor conversion via 19F NMR or LC-MS .
Advanced Research Questions
Q. How can hydrolytic stability be experimentally assessed, and what strategies mitigate degradation?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 7–10) at 25–40°C. Monitor decomposition via 11B NMR or UV-Vis spectroscopy (loss of boronic acid peak at ~30 ppm in 11B NMR). To stabilize, use boronic acid pinacol esters or employ low-temperature (−20°C) storage in anhydrous DMSO .
Q. How do steric and electronic effects of the trifluoromethyl group influence cross-coupling efficiency?
- Methodological Answer : The electron-withdrawing CF₃ group reduces electron density at the boron center, slowing transmetallation. Steric hindrance can be addressed using bulky ligands (e.g., SPhos) or microwave-assisted heating (100–120°C) to enhance reaction rates. Computational DFT studies (e.g., Gaussian 09) model transition states to optimize catalyst selection .
Q. Can computational methods predict solvation effects or reactivity trends for this compound?
- Methodological Answer : Yes. DFT calculations (e.g., B3LYP/6-31G*) estimate solvation free energies in solvents like water or chloroform. Molecular dynamics simulations (e.g., GROMACS) predict aggregation tendencies. These methods guide solvent selection for reactions requiring high solubility .
Q. What role does this compound play in studying carbohydrate-protein interactions?
- Methodological Answer : The boronic acid moiety forms reversible covalent bonds with diols in carbohydrates. Researchers use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD) to lectins or glycosidases. Competitive assays with fluorescent probes (e.g., Alizarin Red S) quantify inhibition .
Q. How can reactive functional groups (e.g., boronic acid) be protected during multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
